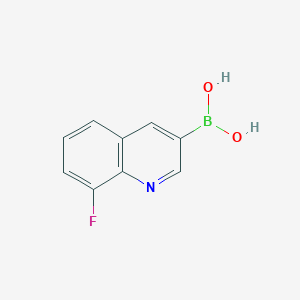

(8-Fluoroquinolin-3-yl)boronic acid

描述

属性

IUPAC Name |

(8-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUTVRYZDFZBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=CC=C2)F)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207750-07-9 | |

| Record name | (8-fluoroquinolin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications in Organic Synthesis and Materials Science

(8-Fluoroquinolin-3-yl)boronic acid as a Building Block for Complex Molecule Synthesis

The utility of this compound as a foundational component in the synthesis of intricate organic molecules is primarily demonstrated through its participation in cross-coupling reactions. The boronic acid moiety serves as a handle for the introduction of the 8-fluoroquinoline (B1294397) core into larger, more complex structures, which are often of interest in medicinal chemistry and materials science. nih.gov

Construction of Carbon-Carbon Bonds in Advanced Organic Architectures

The paramount application of this compound in the construction of advanced organic architectures lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. organic-chemistry.orgyoutube.com This reaction is a powerful and widely used method for the formation of carbon-carbon bonds. researchgate.net In a typical Suzuki-Miyaura coupling, the boronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.org

The general scheme for a Suzuki-Miyaura coupling involving this compound is depicted below:

Figure 1: General reaction scheme of a Suzuki-Miyaura cross-coupling reaction with this compound.

Figure 1: General reaction scheme of a Suzuki-Miyaura cross-coupling reaction with this compound.While specific examples detailing the use of this compound in the synthesis of highly complex, multi-cyclic systems are not extensively documented in publicly available literature, the well-established principles of the Suzuki-Miyaura reaction allow for its application in the synthesis of a wide array of biaryl and hetero-biaryl compounds. The fluoroquinoline moiety can be coupled with various aryl and heteroaryl halides to generate structures with potential applications in pharmaceuticals and organic electronics.

A hypothetical example of such a coupling is shown in the table below, illustrating the versatility of this building block.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 3-(4-nitrophenyl)-8-fluoroquinoline |

| This compound | 2-chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 8-fluoro-3-(pyridin-2-yl)quinoline |

| This compound | 4-iodotoluene | PdCl₂(dppf) | Cs₂CO₃ | 8-fluoro-3-(p-tolyl)quinoline |

This table presents hypothetical Suzuki-Miyaura coupling reactions to illustrate the potential applications of this compound in constructing advanced organic architectures.

Modular Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons and Heterocycles

The modular synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) and heterocycles represents a significant area of research, driven by the unique electronic and photophysical properties of these compounds. ed.ac.uk Boronic acids are key reagents in palladium-catalyzed annulation and cross-coupling strategies for the construction of PAHs. rsc.orgeurekaselect.com

While direct applications of this compound in the synthesis of large, fused PAHs are not prominently reported, its use in building functionalized heterocyclic systems is a logical extension of its reactivity in Suzuki-Miyaura couplings. By coupling with appropriately substituted di-haloarenes or di-haloheteroarenes, it is conceivable to construct more extended π-conjugated systems incorporating the 8-fluoroquinoline unit. Such structures could be of interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rug.nl Boronic acids can participate in MCRs, often acting as a key component that introduces diversity into the final product. nih.gov

There is a growing interest in the development of novel MCRs for the synthesis of complex heterocyclic libraries for drug discovery. nih.govmdpi.com Although specific MCRs involving this compound are not well-documented, the general reactivity of boronic acids suggests its potential utility in such transformations. For instance, in a Petasis-type reaction, an amine, a carbonyl compound, and a boronic acid can react to form an α-amino acid or other related structures.

Cascade reactions, which involve a series of intramolecular transformations, can also be initiated by a cross-coupling event. A Suzuki-Miyaura coupling using this compound could be the first step in a cascade sequence, leading to the rapid assembly of complex heterocyclic frameworks.

Potential in Catalyst Development and Ligand Design

The quinoline (B57606) scaffold is a common feature in ligands used for transition metal catalysis due to the coordinating ability of the nitrogen atom. The introduction of a boronic acid group at the 3-position of 8-fluoroquinoline opens up possibilities for the design of novel ligands.

The boronic acid moiety can be transformed into other functional groups, or it can be used to anchor the quinoline unit to a larger support or another ligand framework. The fluorine atom at the 8-position can influence the electronic properties of the quinoline ring and, consequently, the coordinating ability of the nitrogen atom, potentially leading to catalysts with modified reactivity and selectivity. While the development of specific catalysts or ligands derived from this compound has not been extensively reported, its structural features make it an intriguing candidate for future research in this area.

Medicinal Chemistry and Biological Activity of 8 Fluoroquinolin 3 Yl Boronic Acid Derivatives

Exploration of Antibacterial Potential of Boron-Containing Fluoroquinolones

The incorporation of a boronic acid moiety into the fluoroquinolone scaffold has been a strategic approach to developing new antibacterial agents with improved efficacy, particularly against resistant strains.

Activity against Gram-Positive Pathogens, Including Methicillin-Resistant Staphylococcus aureus (MRSA)

Derivatives of 8-hydroxyquinoline (B1678124) have shown promising antibacterial activity against Staphylococcus aureus. nih.govnih.gov For instance, a new 8-hydroxyquinoline derivative, PH176, exhibited MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of S. aureus. plos.org Furthermore, the combination of PH176 with oxacillin (B1211168) demonstrated synergistic activity against three methicillin-resistant S. aureus (MRSA) isolates. plos.org The antibacterial efficacy of these compounds is often attributed to their ability to disrupt bacterial processes. Some marinopyrrole derivatives, which also feature a core heterocyclic structure, have demonstrated potent activity against MRSA, suggesting the potential for complex heterocyclic compounds in combating this pathogen. mdpi.com

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

The antibacterial spectrum of boron-containing compounds extends to Gram-negative bacteria such as Escherichia coli. Studies on various 8-hydroxyquinoline derivatives have demonstrated their in vitro antibacterial activity against E. coli. nih.gov For example, novel heterocyclic derivatives of 8-hydroxyquinoline have shown remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov The introduction of electron-donor substituents on the benzene (B151609) ring of these derivatives has been found to enhance their activity against both Gram-positive and Gram-negative bacteria. nih.gov Litsea cubeba oil, which contains aldehydes as its main components, has also shown moderate antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 0.125% (v/v). plos.org This highlights the potential of diverse chemical structures in targeting this pathogen.

Modulation of Bacterial Efflux Pump Systems

A significant mechanism of bacterial resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Boronic acid derivatives have been identified as potential inhibitors of these pumps. nih.govnih.gov Specifically, certain heterocyclic boronic species have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, which is responsible for resistance to fluoroquinolones. nih.govnih.gov The inhibition of these pumps can restore the efficacy of existing antibiotics. Studies have shown that some boronic acid derivatives can potentiate the activity of ciprofloxacin (B1669076) against S. aureus strains that overexpress the NorA pump. nih.govnih.govresearchgate.net This suggests that the boron atom is crucial for this inhibitory activity, as boron-free analogues often show no such effect. nih.gov

Mechanisms of Antibacterial Action (e.g., DNA Gyrase Inhibition)

Fluoroquinolones exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are essential for bacterial DNA replication, transcription, and repair. youtube.comactanaturae.ru Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA, which is ultimately fatal to the cell. nih.govyoutube.com For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria. researchgate.net The inhibition of DNA gyrase by fluoroquinolones is a key mechanism underlying their potent antibacterial activity. actanaturae.ru

Investigation of Anticancer Properties of Boronated Quinoline (B57606) Derivatives

The versatility of the quinoline scaffold, combined with the unique chemical properties of boron, has led to the investigation of boronated quinoline derivatives as potential anticancer agents. These compounds have demonstrated cytotoxic effects across a range of cancer cell lines.

Cytotoxic Effects in Various Cancer Cell Lines (e.g., Breast Cancer, Cervical Cancer, Renal Cancer, Leukemia)

Boron-containing compounds and quinoline derivatives have independently shown significant cytotoxic activity against various cancer cell lines. The hybridization of these two pharmacophores in the form of (8-Fluoroquinolin-3-yl)boronic acid derivatives has been a subject of interest in the development of novel anticancer agents.

Breast Cancer: Synthetic derivatives have been evaluated for their cytotoxic effects on breast cancer cell lines such as MCF-7. nih.gov For instance, certain chalcone (B49325) derivatives have demonstrated significant inhibitory effects on the growth of MCF-7 cells, with IC50 values in the low micromolar range. nih.gov The presence of specific substituents on the aromatic rings of these molecules appears to be crucial for their cytotoxic activity. nih.gov

Cervical Cancer: Hybrid compounds of fluoroquinolones and boron have been synthesized and evaluated for their effects on cervical cancer cell lines, including SiHa and CasKi cells. researchgate.net These hybrid complexes have shown the ability to inhibit cell proliferation, suggesting their potential as therapeutic agents for cervical cancer. researchgate.net The cytotoxic effect of these compounds is often dose-dependent. researchgate.net

Renal Cancer: While specific data on the cytotoxic effects of this compound derivatives on renal cancer cell lines is limited in the reviewed literature, broader studies on fluoroquinolone derivatives have shown activity. For example, some ciprofloxacin and quinoline derivatives have demonstrated significant growth inhibition against the UO-31 renal cell carcinoma cell line. nih.gov

Leukemia: Boron compounds have shown considerable promise in the context of leukemia. Studies have demonstrated the cytotoxic and apoptotic effects of boric acid and its derivatives on leukemia cell lines such as HL-60. nih.gov These compounds can induce cell death through various mechanisms, including the mitochondrial pathway. nih.gov Furthermore, combinations of fluorinated pyrimidines with differentiation inducers have been shown to enhance cytotoxicity in leukemia cells. nih.gov

Interactive Data Table: Cytotoxic Activity of Related Derivatives

Below is a summary of the cytotoxic activities of various quinoline and boron-containing derivatives against different cancer cell lines, as reported in the literature.

| Compound Type | Cancer Cell Line | IC50/GI50/LD50 | Source |

| Chalcone Derivative | MCF-7 (Breast) | 4.19 ± 1.04 µM | nih.gov |

| Chalcone Derivative | ZR-75-1 (Breast) | 9.40 ± 1.74 µM | nih.gov |

| Chalcone Derivative | MDA-MB-231 (Breast) | 6.12 ± 0.84 µM | nih.gov |

| Fluoroquinolone-Boron Hybrid | SiHa (Cervical) | Dose-dependent inhibition | researchgate.net |

| Fluoroquinolone-Boron Hybrid | CasKi (Cervical) | Dose-dependent inhibition | researchgate.net |

| Ciprofloxacin/Quinoline Derivative | UO-31 (Renal) | 64.19% growth inhibition | nih.gov |

| Boric Acid | HL-60 (Leukemia) | Cytotoxic effects observed | nih.gov |

| Guanidine biboric acid | HL-60 (Leukemia) | 2 mg/ml | nih.gov |

| Fluorinated Pyrimidine + Differentiating Inducer | HL-60 (Leukemia) | 8-10 fold enhancement of cell death | nih.gov |

| Acetoxycoumarin Derivative 7 | A549 (Lung) | 48.1 µM | nih.gov |

| Acetoxycoumarin Derivative 7 | CRL 1548 (Liver) | 45.1 µM | nih.gov |

Influence on Cell Cycle Progression and Apoptosis Induction in Malignant Cells

Derivatives of quinoline have demonstrated notable effects on the cell cycle and the induction of apoptosis in various cancer cell lines. researchgate.netnih.gov The introduction of a boronic acid group, as seen in this compound, can further enhance these properties. Boronic acid-containing compounds, such as bortezomib (B1684674), are known to induce apoptosis and inhibit cell growth in cancer cells. nih.gov

Quinoline-based compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, certain quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase rjeid.com or the S phase. nih.gov One study on a synthetic quinoline derivative, 9IV-c, revealed its ability to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. rjeid.com Another study on a quinoline-2-carboxylic acid aryl ester demonstrated a significant blockade of the S phase in PC3 prostate cancer cells. nih.gov Similarly, quinoline-based thiazolidinone derivatives have been found to arrest the cell cycle at the G2 and S phases in colon cancer cells. nih.gov

The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. This programmed cell death can be initiated through intrinsic or extrinsic pathways. In the case of the quinoline derivative 9IV-c, apoptosis was induced via the intrinsic pathway, as evidenced by an increased Bax/Bcl-2 ratio and the activation of caspases-9 and -3. rjeid.com Likewise, the quinoline-2-carboxylic acid aryl ester was found to increase the expression of Bax and decrease Bcl-2 expression, leading to the activation of caspases-7 and -9. nih.gov Some quinoline-based thiazolidinone derivatives have also been shown to stimulate apoptosis in colon cancer cells. nih.govresearchgate.net

The anticancer activity of novel pyrazolo[4,3-f]quinoline compounds containing boronic acid has been linked to their ability to cause cell cycle arrest. nih.gov These compounds have shown potent in vitro anticancer activity against renal cancer and leukemia. nih.gov

Targeted Inhibition of Kinases (e.g., CLK, ROCK) and Other Biological Pathways

Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved by the FDA for clinical use in oncology. nih.gov The quinoline scaffold is versatile and can be modified to target a wide range of kinases involved in cancer signaling pathways. nih.govresearchgate.net Protein kinases are crucial regulators of cell function, and their abnormal activity is often linked to cancer. google.com

Recent research has identified novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.govresearchgate.net Both CLK and ROCK are key players in cell growth and migration, making them attractive targets for anticancer therapies. nih.govresearchgate.net The lead compounds, HSD1400 and HSD1791, demonstrated potent inhibition of CLK1, CLK2, and ROCK2 at a concentration of 25 nM. nih.gov Interestingly, the methylation of HSD1400 to produce HSD1791 altered its selectivity, with HSD1791 not inhibiting CLK4. nih.gov

The inhibition of ROCK, a serine-threonine kinase, is a promising strategy for cancer treatment as its overactivation is associated with increased metastasis. bohrium.com The development of new ROCK inhibitors is an active area of research. bohrium.com

The table below summarizes the inhibitory activity of selected pyrazolo[4,3-f]quinoline-based compounds.

| Compound | Target Kinases | Inhibition at 25 nM | Reference |

|---|---|---|---|

| HSD1400 | CLK1, CLK2, ROCK2, CLK4 | >70% | nih.gov |

| HSD1791 | CLK1, CLK2, ROCK2 | >70% | nih.gov |

Considerations for Boron Neutron Capture Therapy (BNCT) in the Context of Fluoroquinoline Scaffolds

Boron Neutron Capture Therapy (BNCT) is a promising cancer treatment that combines a boron-10 (B1234237) (¹⁰B) delivery agent with neutron irradiation. nih.govnih.gov The therapy relies on the selective accumulation of ¹⁰B in tumor cells. nih.govclinicaltrials.gov When irradiated with low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) ions that kill the cancer cells while sparing the surrounding healthy tissue. clinicaltrials.govyoutube.com

The effectiveness of BNCT is highly dependent on the development of boron delivery agents that can achieve a high tumor-to-normal tissue ratio. nih.govnih.gov The minimum concentration of ¹⁰B required in the tumor tissue is approximately 20 µg/g. nih.gov Currently, L-boronophenylalanine (BPA) and sodium borocaptate (BSH) are the most commonly used boron carriers in clinical trials, but they have limitations such as low tumor selectivity. nih.gov

The development of new boron-containing compounds is crucial for the advancement of BNCT. nih.gov The quinoline scaffold, known for its diverse pharmacological activities, presents an interesting platform for the design of new BNCT agents. nih.gov The incorporation of a fluorine atom, as in this compound, could potentially enhance the compound's biological properties and tumor-targeting capabilities. The boronic acid moiety provides the necessary ¹⁰B for the neutron capture reaction.

While specific research on this compound for BNCT is not yet widely published, the general principles of designing boronated molecules for this therapy are applicable. The goal is to create a molecule that is selectively taken up and retained by tumor cells. The unique properties of the 8-quinolineboronic acid structure, which can self-assemble through intermolecular B-N bonds, might offer novel ways to design such targeted molecules. nih.gov

Other Emerging Biological Applications

Antifungal and Antiviral Activities

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial properties, including antifungal and antiviral activities. nih.govbiointerfaceresearch.com The development of new antimicrobial agents is critical due to the rise of drug-resistant pathogens. nih.gov

Antifungal Activity: Several studies have highlighted the potential of quinoline-based compounds as antifungal agents. nih.govnih.govresearchgate.net For example, certain novel quinoline derivatives have shown effectiveness against fungal strains like Saccharomyces cerevisiae, Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.govresearchgate.net Some derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 3.12 mg/mL against these fungi. researchgate.net The antifungal activity of these compounds is often attributed to their ability to disrupt the fungal cell wall or inhibit essential enzymes. researchgate.net

Antiviral Activity: The antiviral potential of quinoline derivatives, particularly fluoroquinolones, has also been explored. nih.gov Some of these compounds have shown inhibitory effects against various viruses. For instance, ofloxacin (B1677185) and levofloxacin (B1675101) have been found to inhibit the replication of polyomavirus BK in vitro. nih.gov Certain quinolones have also demonstrated the ability to inhibit HIV reverse transcriptase. nih.gov The antiviral mechanism can involve the inhibition of viral enzymes like topoisomerases or interference with cellular functions necessary for viral replication. nih.gov Boronic acid derivatives have also been investigated as potential antiviral agents, with some showing inhibition of HIV replication. nih.gov

Role in Enzyme Inhibition and Modulation of Biomolecule Interactions

The boronic acid functional group is a key feature of this compound, and it plays a significant role in enzyme inhibition and the modulation of interactions with biomolecules. nih.gov Boronic acids are known to form reversible covalent bonds with diols, which are present in many biological molecules like sugars and the active sites of certain enzymes. nih.gov

Enzyme Inhibition: Boronic acid derivatives have been successfully developed as inhibitors of various enzymes, particularly serine proteases. nih.gov The boronic acid moiety can interact with the hydroxyl group of the catalytic serine residue in the active site, thereby inhibiting the enzyme's activity. nih.gov This mechanism is exemplified by the FDA-approved drug bortezomib, a proteasome inhibitor containing a boronic acid group. nih.gov Furthermore, some boronic acid derivatives have been shown to inhibit penicillin-binding proteins (PBPs), which are involved in bacterial cell wall synthesis. nih.gov

Modulation of Biomolecule Interactions: The ability of boronic acids to interact with biomolecules extends beyond enzyme inhibition. frontiersin.org They can be used to create synthetic receptors for the recognition of specific biological targets. nih.gov For example, the interaction of 8-quinolineboronic acid with itself to form a dimer through B-N bonds showcases the potential for designing molecules with specific self-assembly properties. nih.gov This could be harnessed to modulate protein-protein interactions or to target specific nucleic acid structures. frontiersin.org

Development as Biosensors or Components in Drug Delivery Systems

The unique chemical properties of the boronic acid group make it a valuable component in the development of biosensors and advanced drug delivery systems. nih.govmdpi.com

Biosensors: Boronic acid-based fluorescent sensors have been developed for the detection of various biologically important molecules, including carbohydrates, catecholamines, and reactive oxygen species. nih.govrsc.orgresearchgate.net These sensors typically work on the principle that the binding of the target molecule to the boronic acid group causes a change in the fluorescence signal. mdpi.comrsc.org For instance, boronic acid functionalized carbon dots have been used to create a fluorescent biosensor for the detection of Gram-positive bacteria. rsc.org The interaction between the boronic acid and glycolipids on the bacterial cell surface leads to a detectable fluorescence change. rsc.org

Drug Delivery Systems: Boronic acid chemistry offers a versatile platform for creating "smart" drug delivery systems that can release their payload in response to specific biological stimuli. nih.govresearchgate.net These systems can be designed to be sensitive to changes in pH, reactive oxygen species (ROS), or the presence of specific molecules like glucose or ATP. nih.gov For example, pH-responsive nano-drug delivery systems have been developed using boronic acid/ester linkages. nih.gov These nanoparticles are stable at physiological pH but release their drug cargo in the acidic microenvironment of tumors. nih.gov The ability of boronic acids to interact with diols on cell surfaces can also be utilized for targeted drug delivery. nih.gov

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to determine molecular geometries, electronic properties, and reactivity descriptors. For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level, are used to analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution and energy of these orbitals are crucial for understanding a molecule's chemical stability and reactivity. nih.gov

In studies of various quinoline-amide derivatives, DFT analysis has shown that the charge density of the HOMO is often accumulated on the quinoline ring and the amide group. nih.gov In contrast, the LUMO's charge density is typically spread across the quinoline ring itself. nih.gov This separation of FMOs helps predict how the molecule will interact with other species.

Furthermore, DFT is used to calculate key reactivity parameters. For a series of novel quinoline derivatives, properties such as the HOMO-LUMO energy gap (ΔE), electrophilicity index, electronegativity, chemical potential, and chemical hardness have been determined using DFT. nih.govrsc.org For example, the HOMO-LUMO energy gaps for some quinoline compounds were theoretically estimated, with the lowest energy gap indicating higher reactivity. uobaghdad.edu.iq While specific DFT data for (8-Fluoroquinolin-3-yl)boronic acid is not extensively published, predictive tools provide estimated properties for the compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Boiling Point | 403.2 ± 48.0 °C |

| Density | 1.37 ± 0.1 g/cm³ |

| pKa | 6.71 ± 0.30 |

Data sourced from ChemicalBook, based on predictive modeling. chemicalbook.com

Molecular Docking and Molecular Dynamics Simulations for Target Binding Prediction and Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is instrumental in drug discovery for predicting the interaction between a ligand, such as a quinoline derivative, and a protein target. The binding affinity is often reported as a docking score in kcal/mol, with more negative values indicating stronger binding. uobaghdad.edu.iqresearchgate.net

While docking studies specifically for this compound are not prominent in the literature, research on related fluoroquinolones and boronic acids demonstrates the utility of this approach. For instance, molecular docking of various fluoroquinolones against human DNA topoisomerase II has been performed to explore their potential as anticancer agents. nih.gov These studies not only predict binding affinities but also identify key amino acid residues involved in the interaction, such as GLN773, ASN770, and LYS723 in the Topo2a active site. nih.gov

Similarly, docking studies on boronic acid-containing compounds have been used to evaluate their potential as anticancer agents by predicting their binding to target proteins. researchgate.netnih.gov In one study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides targeting the PI3Kα enzyme, induced-fit docking revealed key hydrogen bond interactions with residues like VAL851. mdpi.com Such insights are critical for understanding the mechanism of action and for guiding the design of more potent inhibitors.

Table 2: Examples of Molecular Docking Studies on Related Quinolone and Boronic Acid Compounds

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Fluoroquinolones | Human Topoisomerase IIa | GLN773, ASN770, LYS723, TRP931 | Not specified |

| Quinolone Derivatives | E. coli Gyrase B | Not specified | -8.562 |

| Quinolone Derivatives | Staphylococcus aureus protein | Not specified | -7.562 |

| N-phenyl-quinolone-carboxamides | PI3Kα (2RD0) | VAL851, SER774, LYS802 | -6.5 to -9.1 |

| Oritavancin (Glycopeptide) | PI3-kinase p110-gamma | Not specified | -10.34 |

Data compiled from studies on various quinolone derivatives and other relevant compounds. uobaghdad.edu.iqnih.govmdpi.comnih.gov

Molecular dynamics (MD) simulations can further refine docking results by modeling the movement of the ligand-protein complex over time, providing a more detailed picture of binding stability and conformational changes. nih.gov

Elucidation of Reaction Mechanisms and Catalytic Cycles through Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms, providing insights into transition states, energy barriers, and reaction pathways that are difficult to observe experimentally. For boronic acids, computational studies have been essential in understanding their reactivity. nih.gov

A key example is the computational investigation of boronic acids acting as hydroxyl synthons when activated by fluoride. nih.gov DFT calculations were used to map the mechanistic pathway of a three-component coupling reaction involving a fluoro-azaarene. The study identified a critical transition state for the reaction between an isoquinoline (B145761) moiety and a boronate complex, calculating an energy barrier of 13.7 kcal/mol. nih.gov This computational analysis provided strong support for the experimentally observed reaction outcomes and explained the unique reactivity paradigm. nih.gov

In another area, time-dependent density functional theory (TDDFT) calculations have been used to understand photocatalytic systems. For a Fukuyama indole (B1671886) synthesis that is compatible with boronic acid pinacol (B44631) esters and quinoline nucleophiles, TDDFT analysis helped to characterize the electronic transitions responsible for the photocatalyst's activity. acs.org These computational approaches allow researchers to understand not just if a reaction occurs, but how it occurs on a molecular level, which is crucial for optimizing reaction conditions and designing new catalytic cycles. nih.govresearchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Computational methods are central to modern SAR, enabling the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

For quinoline-based compounds, SAR studies have been successfully applied to optimize their therapeutic potential. In one notable study, researchers optimized a series of quinolinone derivatives as antagonists for the P2X7 receptor, a target for inflammatory diseases. nih.gov Through systematic modifications at three different positions on the quinoline scaffold, they identified that an adamantyl carboxamide group at one position and a 4-methoxy substitution at another were optimal for activity. nih.gov This optimization led to the development of a highly potent antagonist with an IC₅₀ value of 3 nM. nih.gov

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling predict the biological activity of molecules based on their chemical structure. For boronic acids, a 3D-QSAR study of the proteasome inhibitor bortezomib (B1684674) guided the synthesis of new compounds with promising activity. nih.gov These computational approaches rationalize SAR data and accelerate the lead optimization process by prioritizing the synthesis of the most promising candidates, saving significant time and resources. nih.govdrugdesign.org

Table 3: Example of SAR-guided Optimization of Quinoline-Based P2X7R Antagonists

| Compound | R₁ Substituent | R₂ Substituent | R₃ Substituent | P2X7R Antagonism (IC₅₀, nM) |

|---|---|---|---|---|

| Initial Hit | Carboxylic acid ethyl ester | Adamantyl carboxamide | H | > 1000 |

| Optimized Quinolinone | Carboxylic acid ethyl ester | Adamantyl carboxamide | 4-Methoxy | ~500 |

| Optimized Quinoline 16c | Cl | Adamantyl carboxamide | H | 4 |

| Optimized Quinoline 17k | 4-Hydroxymethylphenyl | Adamantyl carboxamide | H | 3 |

Data adapted from a study on the optimization of P2X7 receptor antagonists. nih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Enhanced Scalability, Efficiency, and Sustainability

The future development of (8-Fluoroquinolin-3-yl)boronic acid and its analogs hinges on the creation of novel synthetic methodologies that are not only efficient but also scalable and environmentally sustainable. Current synthetic strategies often rely on multi-step processes that can be time-consuming and generate significant waste. nih.gov Future research should focus on:

Catalytic C-H Borylation: Direct C-H borylation of the quinoline (B57606) core using transition metal catalysts, such as iridium or rhodium, presents a more atom-economical approach compared to traditional methods that often involve pre-functionalized starting materials. nih.gov

Flow Chemistry: Implementing flow chemistry techniques could offer significant advantages in terms of safety, reproducibility, and scalability. nih.gov Continuous-flow reactors can enable precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and the use of hazardous reagents. nih.gov

Green Chemistry Principles: The integration of green chemistry principles is crucial. This includes the use of greener solvents, minimizing the number of synthetic steps (pot, atom, and step economy), and developing catalytic systems that can be recycled and reused.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional (e.g., Grignard) | Well-established chemistry. | Often requires harsh reaction conditions, generates stoichiometric byproducts. nih.gov |

| Catalytic C-H Borylation | High atom economy, direct functionalization. nih.gov | May require expensive catalysts, optimization of reaction conditions can be challenging. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. nih.gov | Initial setup costs can be high. |

Rational Design of Next-Generation this compound Derivatives with Improved Efficacy, Selectivity, and Pharmacokinetic Profiles

The rational design of new derivatives of this compound is a key strategy to enhance their therapeutic properties. By systematically modifying the core structure, researchers can aim to improve efficacy against specific biological targets, increase selectivity to reduce off-target effects, and optimize pharmacokinetic profiles for better absorption, distribution, metabolism, and excretion (ADME).

Key areas for structural modification and the potential impact on drug properties are outlined below:

| Modification Site | Potential Impact | Rationale |

| Quinoline Ring Substituents | Altered target binding affinity and selectivity. | Introduction of different functional groups can modulate electronic properties and steric interactions with the target protein. |

| Boronic Acid Moiety | Modified reactivity and target engagement. | The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of many enzymes. mdpi.comnih.gov |

| Linker between Quinoline and Boronic Acid | Improved pharmacokinetic properties. | Altering the linker can affect solubility, membrane permeability, and metabolic stability. |

The incorporation of a boronic acid group can enhance the bioavailability and pharmacokinetic profile of conventional anticancer chemotypes. nih.gov For instance, the boronic acid moiety in bortezomib (B1684674) is crucial for its high selectivity and potent inhibition of the proteasome. mdpi.com

Integration into High-Throughput Screening Platforms for the Identification of New Biological Targets and Therapeutic Applications

High-throughput screening (HTS) platforms are powerful tools for rapidly assessing the biological activity of large numbers of compounds. nih.govtechnologynetworks.com Integrating this compound and a library of its derivatives into HTS campaigns can accelerate the discovery of new biological targets and therapeutic applications. technologynetworks.com

HTS methodologies that can be employed include:

Biochemical Assays: To identify direct interactions with purified enzymes or receptors.

Cell-Based Assays: To assess the effects on cellular pathways and phenotypes, such as cell viability, apoptosis, or signaling pathway modulation. researchgate.net

High-Content Screening (HCS): To gain more detailed information on the compound's mechanism of action by imaging multiple cellular parameters simultaneously.

The unique reactivity of the boronic acid group, which can form reversible covalent bonds with biological nucleophiles, makes this class of compounds particularly interesting for screening against enzymes like serine proteases and other hydrolases. researchgate.net

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases utilizing the Fluoroquinoline-Boronic Acid Core

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. nih.gov Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm to address such diseases more effectively. nih.govnih.gov The fluoroquinoline-boronic acid scaffold is well-suited for the development of multi-targeting agents. wiley.com

Strategies to explore the polypharmacology of this compound derivatives include:

Rational Design: Intentionally designing compounds that can interact with multiple, disease-relevant targets. nih.gov This can be guided by computational modeling and structural biology.

Systems Biology Approaches: Utilizing "-omics" data (genomics, proteomics, metabolomics) to identify key nodes in disease networks that can be modulated by a single agent.

Phenotypic Screening: Employing cell-based or whole-organism screens to identify compounds that produce a desired therapeutic phenotype, without a priori knowledge of the specific molecular targets.

By combining the well-established biological activities of the fluoroquinolone core (e.g., targeting DNA gyrase and topoisomerase IV) with the unique reactivity of the boronic acid moiety, it may be possible to develop novel therapeutics with synergistic or additive effects against complex diseases. researchgate.net

常见问题

Q. How can (8-Fluoroquinolin-3-yl)boronic acid be synthesized and characterized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, to introduce the boronic acid group onto the fluorinated quinoline scaffold. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., and NMR to verify fluorine and boron incorporation). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups. Structural details, including SMILES (B(C1=CC2=C(C(=CC=C2)F)N=C1)(O)O) and InChIKey (HWUTVRYZDFZBJZ-UHFFFAOYSA-N), are critical for reproducibility . Optimization of synthetic routes may involve HPLC purification, as demonstrated in rhodamine-boronic acid receptor studies .

Q. What are the key interactions of this compound with diols, and how are these interactions studied?

Methodological Answer: The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in sensing and separation. Binding affinity and selectivity are assessed via fluorescence titration or isothermal titration calorimetry (ITC). For example, stopped-flow kinetics can measure binding rates (e.g., values for sugars like D-fructose vs. D-glucose) . Thermodynamic parameters (e.g., binding constants) are pH-dependent, requiring buffered aqueous solutions at physiological pH (7.4) to mimic biological conditions. Competitive assays with structurally similar diols help determine specificity .

Advanced Research Questions

Q. How can binding kinetics between this compound and biological diols be quantitatively analyzed?

Methodological Answer: Stopped-flow fluorescence spectroscopy is a gold standard for real-time kinetic analysis. By rapidly mixing the boronic acid with diol-containing compounds (e.g., sugars), fluorescence changes (quenching/enhancement) are monitored at millisecond resolution. Data fitting to pseudo-first-order models yields and rates. For instance, studies on isoquinolinylboronic acids revealed values ordered as D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities . Adjusting pH and ionic strength is critical to mimic physiological environments.

Q. What LC-MS/MS strategies are effective for detecting trace impurities of this compound in drug substances?

Methodological Answer: Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode enhances sensitivity and selectivity for underivatized boronic acids. Key steps include:

- Sample preparation: Minimize matrix effects via protein precipitation or solid-phase extraction.

- Ionization: Use electrospray ionization (ESI) in negative mode for boronic acids.

- Validation: Follow ICH guidelines for limits of detection (LOD < 0.1 ppm), linearity (R > 0.99), and accuracy (90–110% recovery).

This approach was validated for carboxy phenyl boronic acid in Lumacaftor, achieving sub-ppm sensitivity .

Q. How can MALDI-MS challenges (e.g., boroxine formation) be mitigated during sequencing of boronic acid-containing peptides?

Methodological Answer: Boronic acids undergo dehydration/trimerization, complicating MALDI-MS analysis. Strategies include:

- Derivatization: On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes boronic acids as esters, suppressing boroxine artifacts.

- Matrix selection: DHB acts as both matrix and derivatizing agent, enabling direct analysis of peptide boronic acids.

- High-throughput: Single-bead analysis coupled with MS/MS validates sequences in branched peptide libraries .

Q. How does the 8-fluoroquinoline moiety enhance the bioactivity of this compound in anticancer research?

Methodological Answer: The fluorine atom increases electronegativity and metabolic stability, while the quinoline scaffold improves membrane permeability. In glioblastoma studies, boronic acid-arylidene heterocycles induced apoptosis via tubulin polymerization inhibition (IC = 21–22 μM). Comparative assays with non-fluorinated analogs (e.g., combretastatin derivatives) reveal fluorination enhances binding to hydrophobic pockets in tubulin. FACScan analysis of Jurkat cells confirmed apoptosis induction at nanomolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。